2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O3S. It is a derivative of benzene, featuring a trifluoromethyl group, a hydroxyl group, and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a benzene ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process is optimized for efficiency and safety, given the potential hazards associated with handling sulfonyl chlorides and radical initiators .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under controlled conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group, typically under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity in certain contexts. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a useful intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position.
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Features a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring can significantly influence its chemical behavior and make it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H4ClF3O3S |
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Molecular Weight |
260.62 g/mol |
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(13,14)5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H |
InChI Key |
OUJHAIGGLVUQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)O)C(F)(F)F |
Origin of Product |
United States |
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